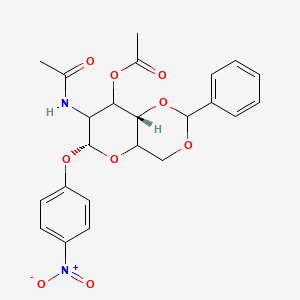

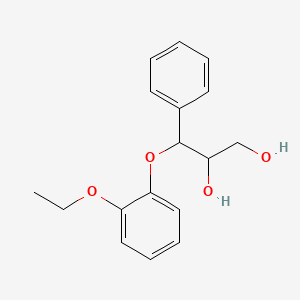

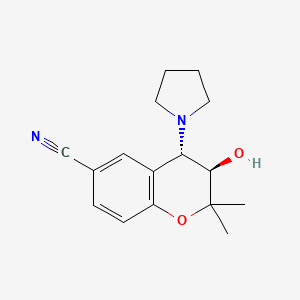

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of p-nitrophenyl glucopyranosides, synthesized for various biochemical and analytical applications. Its structure is designed to offer specific reactivity and stability, making it suitable for studying enzyme kinetics and mechanisms, particularly in glycosidase research.

Synthesis Analysis

The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and modifications to introduce the p-nitrophenyl, acetamido, and acetyl groups. A typical approach might involve starting with a suitable glucopyranoside derivative, followed by sequential addition of protective groups, functionalization to introduce the nitrophenyl and acetamido groups, and finally, acetylation to obtain the target compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yield and purity (Bedi, Shah, & Bahl, 1978).

Molecular Structure Analysis

The molecular structure of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves a complex arrangement of functional groups around the glucopyranose ring. The presence of the p-nitrophenyl group introduces electron-withdrawing effects, while the acetamido and acetyl groups affect the compound's hydrogen bonding and solubility characteristics. The benzylidene acetal protects the glycosidic linkage and influences the stereochemistry of the molecule.

Chemical Reactions and Properties

This compound participates in reactions typical of nitrophenyl ethers, acetamides, and acetyl-protected sugars. It can serve as a substrate for glycosidase enzymes, allowing for the study of enzyme specificity and kinetics. Its nitrophenyl group can undergo reduction to form aminophenyl derivatives, while the acetamido group can participate in N-deacetylation and N-acylation reactions.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are influenced by the compound's functional groups and molecular structure. The presence of the benzylidene group may enhance the compound's crystallinity, facilitating its purification and characterization through techniques like X-ray crystallography.

Chemical Properties Analysis

Chemically, this compound exhibits properties characteristic of its functional groups. The nitro group makes it susceptible to reduction reactions, while the acetamido and acetyl groups may be involved in acylation and deacylation reactions, respectively. These properties are crucial for its application in biochemical assays and synthetic chemistry.

Safety And Hazards

Orientations Futures

The compound’s role as a substrate for N-acetyl-β-D-glucosaminidase suggests potential applications in biochemical research and clinical diagnostics12. Its use in the detection of Sanfilippo syndrome B indicates a possible role in genetic disease diagnosis2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

Propriétés

IUPAC Name |

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZLZNOJJNEZ-GCIQQMSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

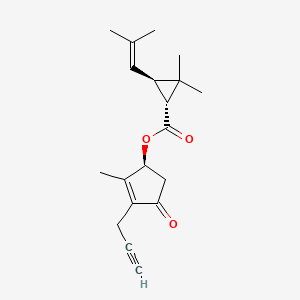

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

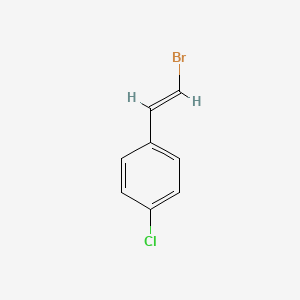

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

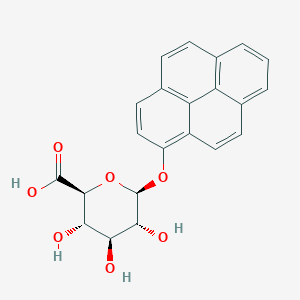

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)